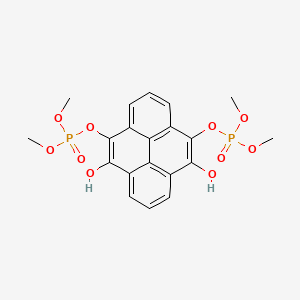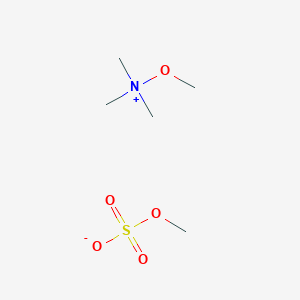
methoxy(trimethyl)azanium;methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(trimethyl)azanium;methyl sulfate, also known as docosyltrimethylammonium methyl sulfate, is a quaternary ammonium compound. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, conditioning, and antistatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxy(trimethyl)azanium;methyl sulfate can be synthesized through the reaction of docosylamine with methyl sulfate. The reaction typically involves the following steps:
Preparation of Docosylamine: Docosylamine is synthesized by the reduction of docosyl nitrile using hydrogen in the presence of a catalyst.
Quaternization Reaction: Docosylamine is then reacted with methyl sulfate in an organic solvent such as ethanol or isopropanol. The reaction is carried out at elevated temperatures (around 60-80°C) to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the quaternization reaction is optimized for yield and purity. The process includes:
Mixing: Docosylamine and methyl sulfate are mixed in a reactor.
Heating: The mixture is heated to the desired temperature.
Purification: The product is purified through filtration and washing to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methoxy(trimethyl)azanium;methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Methoxy(trimethyl)azanium;methyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is used in cell culture media to improve cell adhesion and growth.
Medicine: The compound is used in pharmaceutical formulations as an emulsifying agent.
Industry: It is widely used in the cosmetics industry in hair conditioners and skin care products due to its conditioning properties.
Mecanismo De Acción
The mechanism of action of methoxy(trimethyl)azanium;methyl sulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium methyl sulfate: Similar in structure but with a shorter alkyl chain.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with a different counterion.
Cetyltrimethylammonium chloride: Commonly used in similar applications but with a chloride counterion.
Uniqueness
Methoxy(trimethyl)azanium;methyl sulfate is unique due to its long alkyl chain, which provides enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and conditioning effects.
Propiedades
Fórmula molecular |
C5H15NO5S |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
methoxy(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C4H12NO.CH4O4S/c1-5(2,3)6-4;1-5-6(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
URYLVPSHDPFLDJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)OC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



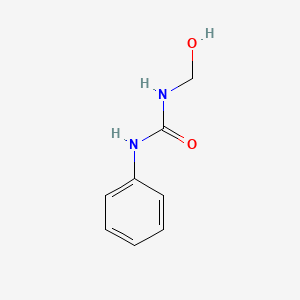




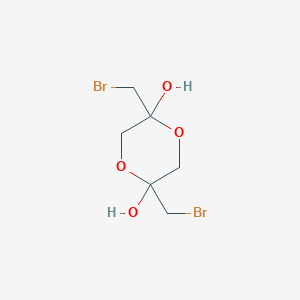

![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)

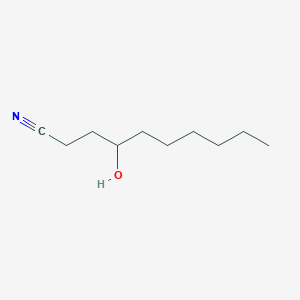
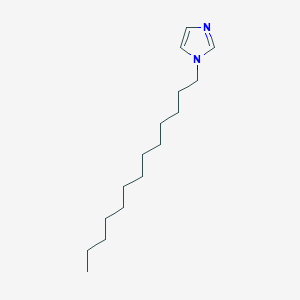
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
